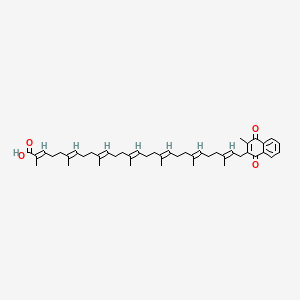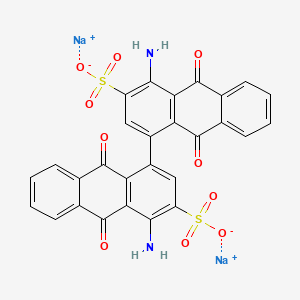
Disodium 4,4'-Diaminodianthraquinone 3,3'-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate is a complex organic compound with the molecular formula C28H14N2Na2O10S2 and a molecular weight of 648.5 g/mol . This compound is known for its vibrant, deep-red color and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate typically involves the sulfonation of 4,4’-Diaminodianthraquinone. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a controlled temperature environment to ensure the proper introduction of sulfonate groups at the 3,3’ positions of the anthraquinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation reaction. The product is then neutralized with sodium hydroxide to form the disodium salt, which is subsequently purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.
Substitution: The amino groups at the 4,4’ positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the amino or sulfonate positions, depending on the reagents and conditions used .
科学的研究の応用
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles and other materials.
作用機序
The mechanism of action of Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
類似化合物との比較
Similar Compounds
- Disodium 4,4’-Diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo (1,1’-bianthracene)-3,3’-disulfonate
- Disodium 4,4’-diamino-1,1’-bianthraquinonyl-3,3’-disulfonate
Uniqueness
Disodium 4,4’-Diaminodianthraquinone 3,3’-disulfonate is unique due to its specific sulfonation pattern and the presence of amino groups at the 4,4’ positions. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C28H14N2Na2O10S2 |
|---|---|
分子量 |
648.5 g/mol |
IUPAC名 |
disodium;1-amino-4-(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H16N2O10S2.2Na/c29-23-17(41(35,36)37)9-15(19-21(23)27(33)13-7-3-1-5-11(13)25(19)31)16-10-18(42(38,39)40)24(30)22-20(16)26(32)12-6-2-4-8-14(12)28(22)34;;/h1-10H,29-30H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChIキー |
OKHQKAVALRCESS-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
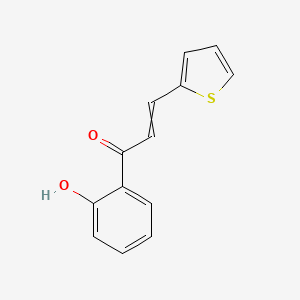
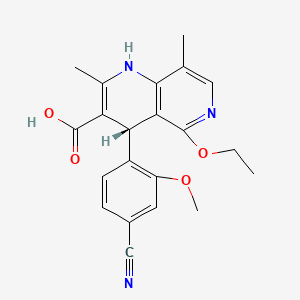
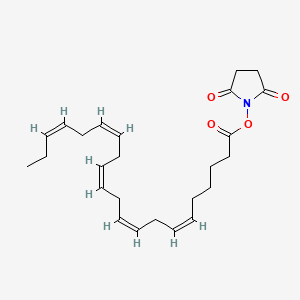


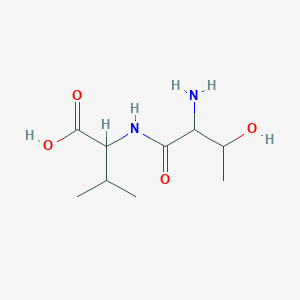
![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
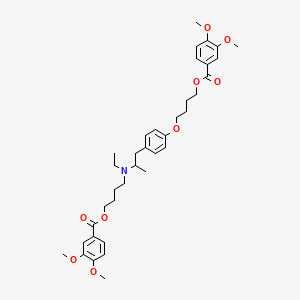
![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)
